molecular formula C15H16N2O3 B3168109 N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide CAS No. 926246-91-5

N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide

Cat. No.: B3168109
CAS No.: 926246-91-5
M. Wt: 272.3 g/mol
InChI Key: VUMWCQCBFWMMMA-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, two methoxy groups, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methoxyaniline and 3-methoxybenzoic acid.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amine group of 4-amino-2-methoxyaniline and the carboxylic acid group of 3-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methoxyphenyl)methanesulfonamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual methoxy groups and benzamide moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-12-5-3-4-10(8-12)15(18)17-13-7-6-11(16)9-14(13)20-2/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMWCQCBFWMMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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